Cas no 2172021-13-3 (1-(2-cyclobutylethyl)-6-methyl-1,7-diazaspiro4.5decane)

1-(2-cyclobutylethyl)-6-methyl-1,7-diazaspiro4.5decane 化学的及び物理的性質
名前と識別子
-
- 1-(2-cyclobutylethyl)-6-methyl-1,7-diazaspiro4.5decane
- EN300-1273908
- 1-(2-cyclobutylethyl)-6-methyl-1,7-diazaspiro[4.5]decane
- 2172021-13-3
-
- インチ: 1S/C15H28N2/c1-13-15(8-3-10-16-13)9-4-11-17(15)12-7-14-5-2-6-14/h13-14,16H,2-12H2,1H3
- InChIKey: LGKZCQLUWQUAMC-UHFFFAOYSA-N
- SMILES: N1(CCC2CCC2)CCCC21CCCNC2C
計算された属性
- 精确分子量: 236.225248902g/mol
- 同位素质量: 236.225248902g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 262
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.3Ų
- XLogP3: 3.1
1-(2-cyclobutylethyl)-6-methyl-1,7-diazaspiro4.5decane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1273908-0.5g |
1-(2-cyclobutylethyl)-6-methyl-1,7-diazaspiro[4.5]decane |
2172021-13-3 | 0.5g |
$2236.0 | 2023-06-08 | ||
Enamine | EN300-1273908-1000mg |
1-(2-cyclobutylethyl)-6-methyl-1,7-diazaspiro[4.5]decane |
2172021-13-3 | 1000mg |
$2330.0 | 2023-10-02 | ||
Enamine | EN300-1273908-0.05g |
1-(2-cyclobutylethyl)-6-methyl-1,7-diazaspiro[4.5]decane |
2172021-13-3 | 0.05g |
$1957.0 | 2023-06-08 | ||
Enamine | EN300-1273908-0.25g |
1-(2-cyclobutylethyl)-6-methyl-1,7-diazaspiro[4.5]decane |
2172021-13-3 | 0.25g |
$2143.0 | 2023-06-08 | ||
Enamine | EN300-1273908-2500mg |
1-(2-cyclobutylethyl)-6-methyl-1,7-diazaspiro[4.5]decane |
2172021-13-3 | 2500mg |
$4566.0 | 2023-10-02 | ||
Enamine | EN300-1273908-250mg |
1-(2-cyclobutylethyl)-6-methyl-1,7-diazaspiro[4.5]decane |
2172021-13-3 | 250mg |
$2143.0 | 2023-10-02 | ||
Enamine | EN300-1273908-100mg |
1-(2-cyclobutylethyl)-6-methyl-1,7-diazaspiro[4.5]decane |
2172021-13-3 | 100mg |
$2050.0 | 2023-10-02 | ||
Enamine | EN300-1273908-10.0g |
1-(2-cyclobutylethyl)-6-methyl-1,7-diazaspiro[4.5]decane |
2172021-13-3 | 10g |
$10018.0 | 2023-06-08 | ||
Enamine | EN300-1273908-500mg |
1-(2-cyclobutylethyl)-6-methyl-1,7-diazaspiro[4.5]decane |
2172021-13-3 | 500mg |
$2236.0 | 2023-10-02 | ||
Enamine | EN300-1273908-10000mg |
1-(2-cyclobutylethyl)-6-methyl-1,7-diazaspiro[4.5]decane |
2172021-13-3 | 10000mg |
$10018.0 | 2023-10-02 |
1-(2-cyclobutylethyl)-6-methyl-1,7-diazaspiro4.5decane 関連文献
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
1-(2-cyclobutylethyl)-6-methyl-1,7-diazaspiro4.5decaneに関する追加情報
Professional Introduction to 1-(2-cyclobutylethyl)-6-methyl-1,7-diazaspiro4.5decane (CAS No. 2172021-13-3)
The compound 1-(2-cyclobutylethyl)-6-methyl-1,7-diazaspiro4.5decane (CAS No. 2172021-13-3) represents a fascinating molecule in the realm of medicinal chemistry, characterized by its unique spirocyclic and heterocyclic architecture. This compound has garnered significant attention due to its structural complexity and potential pharmacological applications. The presence of a spirocyclic framework, coupled with nitrogen-containing heterocycles, positions it as a promising candidate for further exploration in drug discovery.
At the core of this compound's structure lies a spirocyclic core, which is a key feature contributing to its distinct chemical and biological properties. Spirocyclic compounds are known for their rigid three-dimensional structures, which can influence molecular recognition and binding affinity. In the case of 1-(2-cyclobutylethyl)-6-methyl-1,7-diazaspiro4.5decane, the spirocyclic connection between the cyclopentane and azabicyclo[3.2.0]heptane moieties introduces conformational constraints that can be exploited for designing molecules with specific biological activities.
The nitrogen atoms in the diazaspiro system add another layer of complexity, offering multiple sites for hydrogen bonding and electrostatic interactions with biological targets. This feature is particularly relevant in the context of developing small-molecule inhibitors or modulators of protein-protein interactions and enzyme inhibition. Recent studies have highlighted the importance of nitrogen-containing heterocycles in medicinal chemistry, demonstrating their role in enhancing binding affinity and selectivity.
One of the most intriguing aspects of 1-(2-cyclobutylethyl)-6-methyl-1,7-diazaspiro4.5decane is its potential as a scaffold for drug development. The cyclobutyl substituent at the 1-position introduces steric bulk, which can be leveraged to optimize binding interactions with biological targets. Additionally, the methyl group at the 6-position further modulates the electronic properties of the molecule, influencing its reactivity and pharmacokinetic profile.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular properties and interactions. By leveraging molecular modeling techniques, researchers can gain insights into how modifications to 1-(2-cyclobutylethyl)-6-methyl-1,7-diazaspiro4.5decane might enhance its pharmacological activity. For instance, virtual screening approaches have been used to identify analogs with improved binding affinities or selectivity against specific targets.
In addition to its structural features, 1-(2-cyclobutylethyl)-6-methyl-1,7-diazaspiro4.5decane has been explored in the context of developing novel therapeutic agents. The spirocyclic core provides a stable platform for further derivatization, allowing chemists to introduce additional functional groups that could enhance bioavailability or target specificity. For example, incorporating polar moieties such as hydroxyl or amine groups could improve solubility while maintaining binding affinity.
The compound's potential applications extend beyond traditional small-molecule drug discovery. Its unique structure makes it an attractive candidate for developing chiral auxiliaries or ligands in asymmetric synthesis. The spirocyclic framework can serve as a rigid template that directs stereochemical outcomes during catalytic reactions, leading to enantiomerically pure products.
From a synthetic perspective, 1-(2-cyclobutylethyl)-6-methyl-1,7-diazaspiro4.5decane presents an interesting challenge due to its complex architecture. However, recent advances in synthetic methodology have made it more feasible to construct such molecules efficiently. Techniques such as transition-metal-catalyzed reactions and organometallic chemistry have enabled the construction of intricate spirocyclic systems with high yields and selectivity.
The biological evaluation of 1-(2-cyclobutylethyl)-6-methyl-1,7-diazaspiro4.5decane has revealed promising preliminary results in several disease models. Its ability to interact with biological targets suggests potential therapeutic applications in areas such as inflammation, cancer metabolism disorders,and neurological diseases where precise molecular recognition is crucial for efficacy.
Future research directions may focus on optimizing synthetic routes to improve scalability and cost-effectiveness while exploring novel derivatives that enhance pharmacological activity further. Additionally,the integration of machine learning algorithms into drug discovery pipelines could accelerate the identification of promising analogs based on large datasets generated from high-throughput screening experiments.
In conclusion,1-(2-cyclobutylethyl)-6-methyl-1,7-diazaspiro4,5decane (CAS No., 217202,13-3) stands out as a structurally intriguing compound with significant potential in medicinal chemistry and drug development., Its unique spirocyclic framework, nitrogen-containing heterocycles,and versatile substituents make it an exciting candidate for further exploration., As research continues,this molecule is likely to contribute valuable insights into developing next-generation therapeutic agents across multiple therapeutic areas.,
2172021-13-3 (1-(2-cyclobutylethyl)-6-methyl-1,7-diazaspiro4.5decane) Related Products
- 1795499-96-5(ethyl 2-(propan-2-yl)oxane-3-carboxylate)
- 2228404-67-7(5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine)
- 1805074-56-9(3-Methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid)
- 946328-02-5(N-(2-{(cyclopropylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide)
- 1806538-28-2(1-Bromo-3-(3-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one)
- 1072828-08-0(3-(benzylamino)methylpyrrolidin-3-ol)
- 2097950-73-5(1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole)
- 1021024-46-3(3-(3,4-dimethoxyphenyl)-1-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}urea)
- 1171206-49-7(N-phenyl-1,4-diazepane-1-carboxamide hydrochloride)
- 1396809-90-7(3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide)




